molecular formula C16H16INO B3060542 N-(4-Iodo-2-isopropylphenyl)benzamide CAS No. 509114-15-2

N-(4-Iodo-2-isopropylphenyl)benzamide

Cat. No. B3060542
M. Wt: 365.21 g/mol
InChI Key: MAAGIOOCFUKYCD-UHFFFAOYSA-N
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Description

“N-(4-Iodo-2-isopropylphenyl)benzamide” is a chemical compound with the CAS Number: 509114-15-2 . It has a molecular weight of 365.21 and is commonly known as IBOP or NIBOP. It is a highly potent, selective, and irreversible μ-opioid receptor antagonist.


Synthesis Analysis

The synthesis of benzamides, including “N-(4-Iodo-2-isopropylphenyl)benzamide”, can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The InChI Code of “N-(4-Iodo-2-isopropylphenyl)benzamide” is 1S/C16H16INO/c1-11(2)14-10-13(17)8-9-15(14)18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19) .


Physical And Chemical Properties Analysis

“N-(4-Iodo-2-isopropylphenyl)benzamide” is a solid at room temperature .

Scientific Research Applications

Radiolabeling and Imaging Applications

  • Radiolabeling for Nuclear Medicine : The compound 4-Iodo-N-(2-morpholinoethyl)benzamide, an analog of N-(4-Iodo-2-isopropylphenyl)benzamide, has been synthesized and radiolabeled with Na123I and Na125I for potential use in nuclear medicine. The reaction conditions for efficient radiolabeling have been optimized, showing high radiochemical conversion rates and stability (Tsopelas, 1999).

  • Melanoma Imaging : Radioiodinated N-(dialkylaminoalkyl)benzamides, closely related to N-(4-Iodo-2-isopropylphenyl)benzamide, have been investigated for their high melanoma uptake, making them promising for melanoma imaging. Their structure-activity relationships were explored to improve melanoma uptake and tissue selectivity (Eisenhut et al., 2000).

  • Breast Cancer Imaging : Sigma receptor scintigraphy using analogs of N-(4-Iodo-2-isopropylphenyl)benzamide has shown potential for visualizing primary breast tumors. These compounds preferentially bind to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).

Medicinal Chemistry and Drug Development

  • Anticonvulsant Activity : Compounds like 4-Amino-N-(2-ethylphenyl)benzamide and 4-Amino-N-(2,6-diethylphenyl)benzamide, structurally related to N-(4-Iodo-2-isopropylphenyl)benzamide, have shown significant anticonvulsant activity in various models, suggesting their potential in treating epilepsy (Lambert et al., 1995).

  • Antipathogenic Activity : New derivatives, including those structurally similar to N-(4-Iodo-2-isopropylphenyl)benzamide, have been synthesized and evaluated for their antipathogenic activity. These compounds have shown significant potential against various pathogens, especially in biofilms (Limban et al., 2011).

  • Molecular Imaging and Therapy : Benzamide derivatives, including those related to N-(4-Iodo-2-isopropylphenyl)benzamide, have been used for molecular imaging of melanoma and as carriers for cytotoxic agents and enzyme inhibitors. These compounds have diverse applications, including imaging melanoma metastases and potentially as therapeutic agents (Oltmanns et al., 2009).

Organic Chemistry and Synthesis

  • Benzoxazole Synthesis : N-(2-iodo-/bromo-phenyl)benzamides, related to N-(4-Iodo-2-isopropylphenyl)benzamide, have been utilized in the copper-catalyzed synthesis of 2-substituted benzoxazoles, demonstrating their utility in organic synthesis (Wu et al., 2014).

properties

IUPAC Name

N-(4-iodo-2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO/c1-11(2)14-10-13(17)8-9-15(14)18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAGIOOCFUKYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361754
Record name N-(4-IODO-2-ISOPROPYLPHENYL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Iodo-2-isopropylphenyl)benzamide

CAS RN

509114-15-2
Record name N-(4-IODO-2-ISOPROPYLPHENYL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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